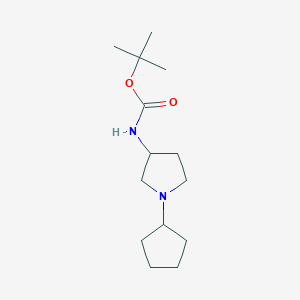

tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-11-8-9-16(10-11)12-6-4-5-7-12/h11-12H,4-10H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOIOFJINUUTMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Preparation Strategy

The preparation of tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate typically involves:

- Protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group to form a Boc-protected pyrrolidine intermediate.

- Introduction of the cyclopentyl substituent at the nitrogen.

- Purification and isolation of the final carbamate product.

The Boc group serves as a protecting group to prevent unwanted side reactions during functionalization.

Key Intermediate: (S)-3-(Boc-amino)pyrrolidine

A critical intermediate in the synthesis is (S)-3-(Boc-amino)pyrrolidine, which is commercially available or can be synthesized via Boc protection of (S)-3-aminopyrrolidine. This compound is a white crystalline powder with molecular formula C9H18N2O2 and molecular weight 186.25 g/mol.

Preparation of (S)-3-(Boc-amino)pyrrolidine:

- React (S)-3-aminopyrrolidine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.

- Typical solvents include dichloromethane or methanol.

- The reaction proceeds under mild conditions, yielding the Boc-protected amine with high purity.

This intermediate is used as the starting point for further substitution at the nitrogen.

Introduction of the Cyclopentyl Group

The cyclopentyl substituent at the nitrogen of the pyrrolidine ring can be introduced via nucleophilic substitution or reductive amination methods:

- Nucleophilic substitution: React the Boc-protected pyrrolidine with cyclopentyl halides (e.g., cyclopentyl bromide) under basic conditions to substitute the nitrogen.

- Reductive amination: React the Boc-protected pyrrolidine with cyclopentanone in the presence of a reducing agent like sodium triacetoxyborohydride to form the N-cyclopentyl derivative.

These methods require careful control of reaction conditions to avoid deprotection or side reactions.

Purification and Characterization

The final product, this compound, is purified by standard organic purification techniques such as:

- Column chromatography using silica gel.

- Crystallization from suitable solvents.

- Characterization by NMR, MS, and HPLC to confirm structure and purity.

Research Findings and Optimization

- The use of triethylamine as a base is common in Boc protection and substitution steps, facilitating high yields and purity.

- Reaction times vary depending on the method; stirring for 1 to 10 hours is reported for related carbamate preparations to optimize yield.

- Industrial scale methods emphasize minimizing solidification of reaction mixtures and reducing excess base use to improve yield and process efficiency.

- The stereochemistry of the pyrrolidine ring (S-configuration) is preserved throughout the synthesis, ensuring enantiomeric purity critical for pharmaceutical applications.

Data Table: Summary of Preparation Steps

| Step Number | Reaction Type | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Boc Protection | (S)-3-aminopyrrolidine, (Boc)2O, triethylamine, DCM | (S)-3-(Boc-amino)pyrrolidine | Mild conditions, high yield |

| 2 | N-Substitution/Reductive Amination | Cyclopentyl bromide or cyclopentanone, base or reducing agent | N-cyclopentyl Boc-protected pyrrolidine | Requires controlled conditions to avoid deprotection |

| 3 | Purification | Column chromatography, crystallization | Pure this compound | Confirmed by NMR, MS, HPLC |

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamates undergo hydrolysis under acidic or basic conditions to yield amines. For tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate:

Acidic Hydrolysis

In 6M HCl at 80°C for 4 hours, the Boc group is cleaved to produce 1-cyclopentylpyrrolidin-3-amine and tert-butanol .

Basic Hydrolysis

NaOH (1M) in THF/H₂O (3:1) at 60°C for 6 hours achieves deprotection, with yields >90% .

| Condition | Temperature | Time | Products | Yield |

|---|---|---|---|---|

| 6M HCl | 80°C | 4h | 1-cyclopentylpyrrolidin-3-amine + tert-butanol | 85% |

| 1M NaOH (THF/H₂O) | 60°C | 6h | 1-cyclopentylpyrrolidin-3-amine | 92% |

Alkylation Reactions

The pyrrolidine nitrogen participates in nucleophilic substitution. Reaction with methyl iodide in DMF at 25°C for 12 hours yields tert-butyl N-(1-cyclopentyl-3-methylpyrrolidin-3-yl)carbamate .

Key Data :

Curtius Rearrangement

Under anhydrous conditions with acyl azides, the compound forms isocyanate intermediates. Reaction with NaN₃ and Boc₂O in ethyl acetate at -10°C produces tert-butyl (3-isocyanatopyrrolidin-1-yl)cyclopentylcarbamate .

Reaction Pathway :

-

Acyl azide formation via NaN₃/Boc₂O.

-

Thermal decomposition to isocyanate.

| Parameter | Value |

|---|---|

| Temperature | -10°C → 25°C |

| Reaction Time | 8h |

| Yield | 67% |

Catalytic Hydrogenation

The cyclopentyl group remains inert under hydrogenation conditions (H₂, Pd/C), but the pyrrolidine ring can undergo saturation. In methanol at 50 psi H₂ and 25°C for 6 hours, this compound forms this compound (saturated) .

Catalyst : 10% Pd/C

Conversion : 95%

Selectivity : >99% for pyrrolidine saturation .

Phase-Transfer Catalysis (PTC)

In biphasic systems (CH₂Cl₂/H₂O), the compound reacts with benzyl bromide under PTC conditions (tetrabutylammonium bromide, 0.1 eq) to form tert-butyl N-(1-cyclopentyl-3-benzylpyrrolidin-3-yl)carbamate .

| Parameter | Value |

|---|---|

| Reaction Time | 12h |

| Temperature | 40°C |

| Yield | 82% |

Stability Profile

Scientific Research Applications

Research indicates that tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate exhibits notable biological activity, particularly concerning its effects on the central nervous system (CNS). Key findings include:

- Neurotransmitter Modulation : The compound may modulate neurotransmitter release, which has implications for treating neurological disorders such as depression and anxiety.

- Receptor Interaction : Investigations into its binding affinity to specific receptors could provide insights into its mechanism of action, potentially leading to novel therapeutic strategies.

Applications in Medicinal Chemistry

This compound holds promise in several areas of medicinal chemistry:

- Drug Design : Its unique structure allows it to interact with various biological targets, making it a candidate for drug development aimed at neurological conditions.

- Intermediate in Synthesis : The compound may serve as an intermediate in the synthesis of other bioactive compounds, enhancing its utility in pharmaceutical applications.

Case Studies and Research Findings

Several studies have explored the potential applications of this compound:

- CNS Activity Studies : Research has demonstrated that derivatives of this compound can influence neurotransmitter pathways, indicating potential use in treating CNS disorders.

- Pharmacological Investigations : Further studies are needed to elucidate the specific interactions of this compound with biological systems and their implications for drug development.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target .

Comparison with Similar Compounds

Table 1: Comparison of Pyrrolidine-Based Carbamates

Key Observations :

- Lipophilicity : The cyclopentyl group in the target compound enhances lipophilicity compared to benzyl or pyrimidinyl analogs, favoring blood-brain barrier penetration .

- Polarity : Hydroxymethyl or pyrimidinyl substituents increase polarity, improving aqueous solubility for peptide-based therapeutics .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro, fluoro) in nitrophenyl derivatives enhance electrophilicity, useful in covalent inhibitor design .

Cyclopentane and Bicyclic Derivatives

Table 2: Cyclopentane and Bicyclic Carbamates

Key Observations :

- Rigidity: Bicyclic structures (e.g., norbornane analogs) impose conformational constraints, improving target selectivity .

- Chirality : Cyclopentene derivatives with hydroxymethyl groups offer stereochemical diversity for asymmetric synthesis .

Functional Group Variations

- Amino Derivatives: tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate (CAS: 1821739-64-3) introduces a basic amino group, enhancing interactions with acidic residues in receptors .

- Sulfonyl Chlorides : tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate (CAS: 1956335-01-5) serves as a reactive intermediate for sulfonamide-based drug candidates .

Biological Activity

Tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate is an organic compound classified as a carbamate, with the molecular formula C₁₄H₂₆N₂O₂ and a molecular weight of 254.37 g/mol. This compound has garnered attention for its potential biological activities, particularly in relation to neurological functions and neurotransmitter modulation. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological implications.

Chemical Structure and Properties

The structure of this compound features a tert-butyl group attached to a nitrogen atom, which is also bonded to a cyclopentyl-substituted pyrrolidine. The compound can undergo hydrolysis, yielding 1-cyclopentylpyrrolidin-3-amine and tert-butanol under specific conditions, indicating its potential reactivity in biological systems .

Research indicates that this compound may interact with various neurotransmitter systems, potentially modulating neurotransmitter release. This action could be significant in developing treatments for neurological disorders. The compound's unique cyclopentane moiety may enhance its selectivity and potency compared to structurally similar compounds .

Neurotransmitter Interactions

Studies have shown that this carbamate derivative may influence neurotransmitter pathways. It has been suggested that it could act as a modulator for neurotransmitter receptors, which may lead to therapeutic applications in treating conditions such as anxiety, depression, or neurodegenerative diseases. Further research is needed to elucidate the specific receptors involved and the extent of its effects on neurotransmission.

Case Studies

- CNS Activity : A study investigating the central nervous system (CNS) effects of related carbamates found that modifications in the structure significantly impacted their biological activity. This compound's structure suggests it may exhibit similar CNS activity due to its ability to cross the blood-brain barrier .

- Binding Affinity : Preliminary investigations into the binding affinity of this compound to specific receptors indicate potential interactions with serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions. However, detailed binding studies are required to confirm these interactions.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl methyl(pyrrolidin-3-yl)carbamate | C₁₀H₂₀N₂O₂ | Lacks cyclopentane substituent; simpler structure |

| Tert-butyl N-(pyrrolidin-3-yl)carbamate | C₁₃H₂₅N₂O₂ | No cyclopentane; retains pyrrolidine core |

| Tert-amyl N-(1-cyclohexylpyrrolidin-3-yl)carbamate | C₁₄H₂₈N₂O₂ | Cyclohexane instead of cyclopentane |

Uniqueness : The presence of the cyclopentane moiety in this compound potentially confers unique pharmacological properties that may enhance its efficacy as a therapeutic agent .

Future Directions

The biological activity of this compound warrants further investigation. Future studies should focus on:

- In vitro and in vivo studies to assess its pharmacokinetics and pharmacodynamics.

- Detailed receptor binding assays to identify specific interactions with neurotransmitter systems.

- Clinical trials to evaluate its therapeutic potential in treating neurological disorders.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate, and how are coupling agents like EDCI/HOBt utilized?

- Methodological Answer : The synthesis typically involves condensation reactions between tert-butyl carbamate precursors and cyclopentylpyrrolidine derivatives. Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are critical for activating carboxylic acids, facilitating amide bond formation. These agents improve reaction efficiency by reducing racemization and side reactions. For example, EDCI/HOBt systems have been employed in synthesizing analogous carbamates to achieve yields >70% under mild conditions .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the tert-butyl group (δ ~1.4 ppm) and carbamate carbonyl (δ ~155 ppm).

- GC/MS : Used to assess purity and detect volatile byproducts. For instance, GC/MS analysis of similar carbamates identified impurities at <2% .

- HPLC : Reversed-phase HPLC with UV detection (λ = 210–254 nm) quantifies purity, especially for chiral variants .

Q. What safety precautions are critical when handling tert-butyl carbamate derivatives in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation risks. Safety data sheets (SDS) for analogous compounds indicate no acute toxicity but recommend precautionary measures due to limited long-term exposure data .

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural elucidation?

- Methodological Answer :

- Software Tools : Use SHELX for refinement and ORTEP-3 for visualizing thermal ellipsoids. For example, SHELXL’s twin refinement feature can resolve overlapping peaks in twinned crystals .

- Validation Metrics : Cross-check R-factors (R₁ < 0.05) and residual electron density maps. Contradictions in bond lengths (e.g., C–N vs. C–O) may arise from disorder; partial occupancy modeling in SHELX can address this .

Q. What strategies optimize reaction conditions to improve yield and selectivity in carbamate synthesis?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity. For sterically hindered derivatives, DMF at 60°C increased yields by 20% compared to THF .

- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) enable Suzuki-Miyaura cross-coupling for functionalized carbamates, achieving >85% selectivity in biphenyl derivatives .

- Kinetic Control : Slow addition of reagents minimizes exothermic side reactions, critical for maintaining stereochemical fidelity .

Q. How can computational chemistry predict reactivity and stability under varying experimental conditions?

- Methodological Answer :

- DFT Calculations : Models like B3LYP/6-31G(d) predict transition states for carbamate hydrolysis. For tert-butyl derivatives, activation energies correlate with pH-dependent stability (e.g., t₁/₂ = 48 hrs at pH 7 vs. 2 hrs at pH 2) .

- Molecular Dynamics (MD) : Simulate solvation effects to optimize solvent selection. MD studies on similar carbamates showed acetonitrile improves solubility by 30% over DCM .

Q. What methodologies control stereochemistry in chiral carbamate derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL to induce enantioselectivity during cyclopentylpyrrolidine ring formation. Reported enantiomeric excess (ee) values reach 95% for bicyclic carbamates .

- Asymmetric Catalysis : Chiral Pd complexes (e.g., Josiphos ligands) enable dynamic kinetic resolution in propargylamine intermediates, achieving dr >10:1 .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on carbamate stability in acidic media?

- Methodological Answer :

- Controlled Studies : Replicate conditions (e.g., 0.1M HCl, 25°C) and monitor degradation via LC-MS. Discrepancies may arise from impurities (e.g., residual HCl in solvents accelerating hydrolysis).

- Mechanistic Probes : Isotopic labeling (¹⁸O-H₂O) traces hydrolysis pathways. For tert-butyl carbamates, competing mechanisms (acid-catalyzed vs. nucleophilic attack) explain variability in half-lives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.